BENGHE Foundational & Exploratory

Check Availability & Pricing

AVN-492: A Technical Review of Preclinical
Literature

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AVN-492

Cat. No.: B605705

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the preclinical data available for AVN-492, a
novel and highly selective 5-HT6 receptor antagonist. The information is compiled from publicly
available scientific literature, primarily focusing on the comprehensive preclinical evaluation by
Ivachtchenko and colleagues (2017).

Core Efficacy and Pharmacokinetic Data

The following tables summarize the key quantitative data regarding the binding affinity, in vitro
potency, physicochemical properties, and pharmacokinetic profile of AVN-492.

Table 1: Receptor Binding Affinity and In Vitro
Potency[1][2]

Target Parameter Value
5-HT6 Receptor Ki 91 pM
5-HT2B Receptor Ki 170 nM
5-HT6 Receptor IC50 (CAMP inhibition) 1.2 nM
5-HT2B Receptor IC50 (Ca2+ mobilization) >1puM

Ki: Inhibitor constant; IC50: Half-maximal inhibitory concentration.
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ble 2: Physicochemical iesI1]

Property Value
Molecular Weight 434.5 g/mol
LogP 3.8

pKa 7.2

Aqueous Solubility (pH 7.4) < 0.01 mg/mL

Table 3: Pharmacokinetic Parameters in Rodents

[ |ministration)[1]

AUCO-t Cl
. Dose Co . Vz . .
Species (min*ng/ (mL/min/k  T1/2 (min)
(mgl/kg) (ng/mL) (mL/kg)
mL) 9)
Mouse 2 151 63,698 1326 31.4 29.2
Rat 2 320 166,113 627 12.0 36.3

CO: Initial plasma concentration; AUCO-t: Area under the curve from time O to the last
measurement; Vz: Volume of distribution; Cl: Clearance; T1/2: Half-life.

Table 4: Pharmacokinetic Parameters in Rodents (Oral
Administration)[1]

AUCO-t
. Dose Cmax . .
Species Tmax (min) (min*ng/ImL  F (%)
(mgl/kg) (ng/mL) |
Mouse 10 1020 15 383,658 47.4
Rat 10 1850 30 256,902 55.7

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;
F: Bioavailability.
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Table 5: Brain Penetration in Rodents

Brain/Plasma

Species Route Dose (mg/kg) Time (min) .

Ratio
Mouse [\ 2 15 0.13
Mouse \% 2 60 0.09

~0.11 (at all
Rat PO 1,3,10 60

doses)

IV: Intravenous; PO: Oral.

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical
evaluation of AVN-492.

Receptor Binding Assays
o Objective: To determine the binding affinity of AVN-492 for various neurotransmitter

receptors.

o Method: Radioligand displacement assays were performed using cell membranes
expressing the target receptors. For 5-HT6 and 5-HT2B receptors, [3H]LSD was used as the
radioligand. Cell membranes were incubated with the radioligand and varying concentrations
of AVN-492. The amount of bound radioactivity was measured using a liquid scintillation
counter.

o Data Analysis: The inhibitor constant (Ki) was calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

o Objective: To assess the functional antagonist activity of AVN-492 at 5-HT6 and 5-HT2B
receptors.

e 5-HT6 Receptor (CAMP Production):

o Cell Line: HEK293 cells stably transfected with the human 5-HT6 receptor.
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o Method: Cells were pre-incubated with AVN-492 followed by stimulation with a 5-HT
agonist. The intracellular cyclic adenosine monophosphate (CAMP) levels were measured
using a competitive enzyme immunoassay.

o Data Analysis: The half-maximal inhibitory concentration (IC50) was determined by fitting
the concentration-response data to a sigmoidal dose-response curve.

5-HT2B Receptor (Calcium Mobilization):
o Cell Line: CHO-K1 cells expressing the human 5-HT2B receptor.

o Method: Cells were loaded with a calcium-sensitive fluorescent dye. Following pre-
incubation with AVN-492, cells were stimulated with a 5-HT2B agonist, and the resulting
change in intracellular calcium concentration was measured using a fluorometric imaging
plate reader.

o Data Analysis: The IC50 was calculated from the concentration-response curve.

Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of AVN-492 following intravenous and
oral administration.

Animals: Male CD-1 mice and male Wistar rats.

Intravenous Administration: AVN-492 was administered via the tail vein. Blood samples were
collected at various time points post-administration.

Oral Administration: AVN-492 was administered by oral gavage. Blood samples were
collected at various time points.

Sample Analysis: Plasma concentrations of AVN-492 were determined using liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental
analysis.

Brain Penetration Studies
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o Objective: To assess the ability of AVN-492 to cross the blood-brain barrier.
e Animals: Male CD-1 mice and male Wistar rats.

e Method: Following administration of AVN-492 (IV or PO), animals were euthanized at
specific time points. Brain and blood samples were collected. Brain tissue was homogenized.

o Sample Analysis: The concentration of AVN-492 in plasma and brain homogenates was
guantified by LC-MS/MS.

o Data Analysis: The brain/plasma concentration ratio was calculated.

Behavioral Models

o Elevated Plus-Maze (Anxiety):
o Objective: To evaluate the anxiolytic-like effects of AVN-492.

o Method: Mice were placed in the center of a plus-shaped maze with two open and two
closed arms. The time spent in and the number of entries into the open arms were
recorded.

e Prepulse Inhibition (PPI) of Startle (Sensorimotor Gating):

o Objective: To assess the ability of AVN-492 to reverse deficits in sensorimotor gating, a
model relevant to schizophrenia.

o Method: An acoustic startle response was measured in the presence and absence of a
preceding weaker auditory stimulus (prepulse). The percentage of inhibition of the startle
response by the prepulse was calculated. Deficits were induced by apomorphine.

o Passive Avoidance (Memory):
o Objective: To evaluate the effects of AVN-492 on learning and memory.

o Method: Mice were placed in a two-chambered apparatus and received a mild foot shock
upon entering the dark chamber. The latency to enter the dark chamber was measured 24
hours later. Memory deficits were induced by scopolamine or MK-801.
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Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of AVN-492 and the
workflows of key preclinical experiments.
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Caption: AVN-492 acts as an antagonist at the 5-HT6 receptor, blocking serotonin-mediated

signaling.

Pharmacokinetic Study Workflow
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Caption: Workflow for determining the pharmacokinetic profile of AVN-492 in rodents.
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Passive Avoidance Test Workflow
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Caption: Experimental workflow for the passive avoidance test to assess memory.

Clinical Development Status

The preclinical data for AVN-492 suggested its potential as a therapeutic agent for cognitive
and neurodegenerative disorders, leading to its progression into Phase | clinical trials.
However, a comprehensive search of publicly available clinical trial registries and scientific
literature did not yield specific results for AVN-492 clinical trials. Information regarding the
outcomes of these trials or the current development status of AVN-492 is not publicly available.
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Other compounds from Avineuro Pharmaceuticals, such as AVN-211 and AVN-322, have
progressed to later stages of clinical development for neurological and psychiatric indications.

 To cite this document: BenchChem. [AVN-492: A Technical Review of Preclinical Literature].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605705#avn-492-review-of-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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